Menthyl isovalerate

Catalog No.
S564030
CAS No.
16409-46-4
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthyl isovalerate

CAS Number

16409-46-4

Product Name

Menthyl isovalerate

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylbutanoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3

InChI Key

FGHREPYEIHRUKM-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C

Solubility

insoluble in water
1 ml in 10 ml 80% alcohol (in ethanol)

Synonyms

3-p-menthyl isovalerate, Validol, Validol, (1alpha,2beta,5alpha)-isomer, Validol, (1R-(1alpha,2beta,5alpha))-isomer

Canonical SMILES

CCC(C)C(=O)OC1CC(CCC1C(C)C)C

Anti-Inflammatory Properties

Specific Scientific Field:
Summary: Experimental Procedures:
Results:

Anti-Obesity Effects

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Summary:
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Menthyl isovalerate, also known as validolum, is the menthyl ester of isovaleric acid. It appears as a transparent, colorless liquid with a characteristic menthol aroma. This compound is slightly soluble in ethanol but is practically insoluble in water. Menthyl isovalerate is primarily utilized as a flavoring and fragrance agent in food products and cosmetics, owing to its pleasant scent and taste .

While menthyl isovalerate is used as a flavoring agent, its mechanism of action in taste perception is not extensively documented in scientific research.

  • Toxicity: Studies suggest low toxicity in humans at typical usage levels (up to 1% in fragrance concentrates) [].
  • Flammability: Flash point of 110°C indicates moderate flammability [].
  • Safety Precautions: Standard laboratory safety practices for handling organic solvents should be followed when working with menthyl isovalerate [].
Typical of esters, including hydrolysis and transesterification. The hydrolysis of menthyl isovalerate in the presence of water typically yields isovaleric acid and menthol:

Menthyl isovalerate+H2OIsovaleric acid+Menthol\text{Menthyl isovalerate}+\text{H}_2\text{O}\rightarrow \text{Isovaleric acid}+\text{Menthol}

This reaction can be catalyzed by acids or bases, and the enthalpy changes associated with these reactions have been documented, indicating exothermic properties .

Menthyl isovalerate exhibits notable biological activities, particularly in the realm of anxiolytic effects. It is commonly used in several countries as an over-the-counter medication for anxiety relief. The compound works by acting on the central nervous system, providing a calming effect that helps alleviate symptoms of anxiety .

In addition to its anxiolytic properties, menthyl isovalerate has been studied for its potential effects on mood enhancement and relaxation, making it a popular ingredient in aromatherapy and wellness products.

The synthesis of menthyl isovalerate typically involves the esterification of isovaleric acid with menthol. This can be achieved through several methods:

  • Conventional Esterification: Reacting menthol with isovaleric acid in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields during the esterification process.
  • Carbon Monoxide Method: A more complex synthetic route involving carbon monoxide and specific catalysts to produce menthyl isovalerate from menthol .

Menthyl isovalerate has various applications across multiple industries:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Pharmaceuticals: Incorporated into formulations for anxiety relief (e.g., Validol) .
  • Cosmetics: Employed in fragrances and personal care products for its aromatic properties.
  • Aromatherapy: Utilized for its calming effects in essential oil blends.

Studies have shown that menthyl isovalerate interacts with neurotransmitter systems in the brain, particularly those related to anxiety regulation. Its combination with menthol enhances its efficacy as an anxiolytic agent. Research indicates that it may modulate GABAergic activity, contributing to its calming effects .

Furthermore, interaction studies suggest minimal adverse effects when used appropriately, making it a safe choice for therapeutic applications.

Menthyl isovalerate shares structural similarities with several other compounds. Below are some notable examples:

Compound NameStructure TypeUnique Features
Isovaleric AcidCarboxylic AcidParent compound; pungent odor
MentholTerpene AlcoholCooling sensation; widely used in products
Methyl IsovalerateEsterSimilar flavor profile; used in food
Menthyl AcetateEsterCommonly used as a fragrance component

Uniqueness of Menthyl Isovalerate:

  • Menthyl isovalerate stands out due to its dual functionality as both a flavoring agent and an anxiolytic medication.
  • Its specific combination of menthol and isovaleric acid provides unique sensory attributes not found in other similar compounds.

Physical Description

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odou

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

240.208930132 g/mol

Monoisotopic Mass

240.208930132 g/mol

Heavy Atom Count

17

Density

0.900-0.910

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 141 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 179 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53004-93-6

Wikipedia

Menthyl_isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester: ACTIVE

Dates

Modify: 2023-08-15

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